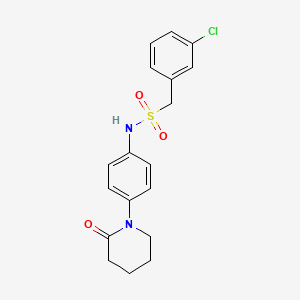
4-(1H-pyrazol-1-yl)oxolan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(1H-pyrazol-1-yl)oxolan-3-one” is a heterocyclic organic compound . It has a molecular weight of 152.15 . The IUPAC name for this compound is "4-(1H-pyrazol-1-yl)dihydrofuran-3(2H)-one" .
Molecular Structure Analysis
The InChI code for “this compound” is "1S/C7H8N2O2/c10-7-5-11-4-6(7)9-3-1-2-8-9/h1-3,6H,4-5H2" . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis of Pyrazole Heterocycles 4-(1H-pyrazol-1-yl)oxolan-3-one is a pyrazole derivative, and pyrazoles are widely used in organic synthesis. The synthesis of pyrazole heterocycles involves condensation followed by cyclization or multi-component reactions (MCRs), either in a step-wise manner or in one pot. These processes have been successfully achieved under different conditions to obtain heterocyclic appended pyrazoles. The protocols provide convenient strategies to annelate different heterocyclic nuclei with pyrazoles, thereby extending the categories of heterocyclic systems and offering valuable information for the design of more active biological agents through various modifications and derivatizations (Dar & Shamsuzzaman, 2015).
Therapeutic Applications of Oxadiazole Derivatives 1,3,4-Oxadiazole derivatives, with structural similarity to pyrazole derivatives, exhibit a wide range of therapeutic applications. The peculiar structural feature of the 1,3,4-oxadiazole ring facilitates effective binding with different enzymes and receptors in biological systems, leading to a variety of bioactivities. These compounds are used for the treatment of various ailments and contribute to significant development value. The review provides a comprehensive insight into the current developments of 1,3,4-oxadiazole-based compounds in medicinal chemistry, highlighting their potential as anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal agents (Verma et al., 2019).
Biological Activity of Pyrazolines Pyrazoline derivatives have been the focus of pharmaceutical chemistry due to their high biological effect and potential as anticancer agents. Various methods have been employed to synthesize these derivatives, and they are used in multifunctional applications. The extensive review of pyrazoline derivatives patent literature describing their synthesis, general methods, and Anticancer activity provides a broad understanding of their significance in medicinal chemistry (Ray et al., 2022).
Centrality of Pyrazole Scaffolds in Drug Design Pyrazole scaffolds are central to anti-inflammatory and antiviral drug design due to their wide spectrum of biological and pharmacological uses. The design of novel pyrazole and its analogues, revealing new routes for synthesizing this nucleus, exploring various potencies of that heterocycles, and looking for possible applications of pyrazoles are all becoming more important due to their numerous potential applications. Pyrazole scaffolds have been successful as anti-viral and anti-inflammatory therapeutic against multiple targets like HSV-1, NNRTI, H1N1, CoX-1, and CoX-2, making them an area of interest for many scientists to study their chemistry and pharmacological profile (Karati et al., 2022).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
Similar compounds have shown promising activity against cancer cells
Mode of Action
It’s known that the compound has a desirable fitting pattern in the active site of certain proteins, characterized by lower binding free energy . This suggests that the compound may interact with its targets through non-covalent interactions, leading to changes in the target’s function.
Biochemical Pathways
Given its potential anticancer activity , it may be inferred that the compound could interfere with pathways related to cell proliferation and survival
Result of Action
Similar compounds have shown cytotoxicity potential in hela and mcf-7 cells , suggesting that this compound may also exhibit similar effects
properties
IUPAC Name |
4-pyrazol-1-yloxolan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c10-7-5-11-4-6(7)9-3-1-2-8-9/h1-3,6H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOOELRTFVUXNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)CO1)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

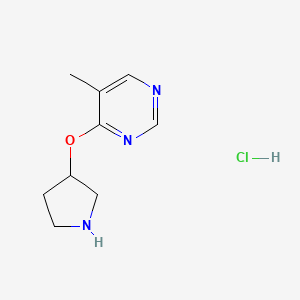
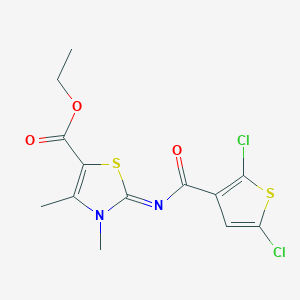
![N-(benzo[d]thiazol-2-yl)-2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2430267.png)
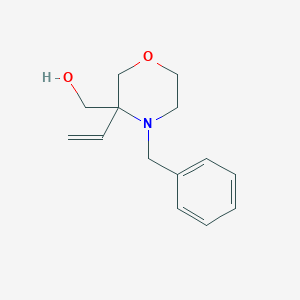
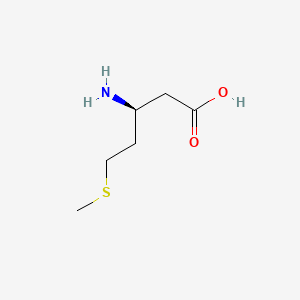

![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone](/img/structure/B2430275.png)
![N'-[(Z)-(4-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide](/img/structure/B2430277.png)

![N-(4-iodophenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2430282.png)
![(2,4-Dimethoxyphenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2430284.png)
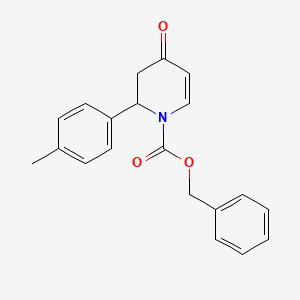
![3-Azido-9-azabicyclo[3.3.1]nonane;hydrochloride](/img/structure/B2430286.png)
